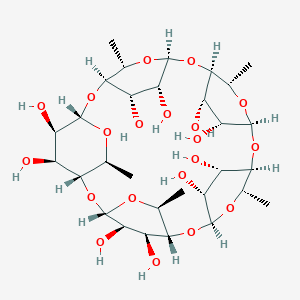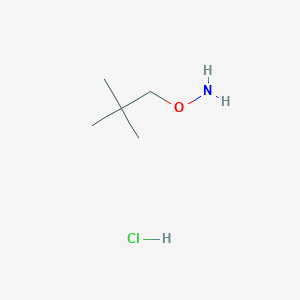![molecular formula C14H18N2O5 B068675 3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester CAS No. 191338-96-2](/img/structure/B68675.png)
3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester typically involves the esterification of 3-pyridineacetic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-Pyridineacetic acid: The parent compound without the ester and carbamate groups.
4-[[(1,1-Dimethylethoxy)carbonyl]amino]pyridine: A similar compound with a different functional group arrangement.
Ethyl 3-pyridineacetate: A simpler ester derivative without the carbamate group.
Uniqueness
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ester and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)21-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXVAWEQKYXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)




![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)




![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
